molecular formula C10H18O2 B3125438 3-((1r,4r)-4-Methylcyclohexyl)propanoic acid CAS No. 324795-76-8

3-((1r,4r)-4-Methylcyclohexyl)propanoic acid

Cat. No.: B3125438
CAS No.: 324795-76-8
M. Wt: 170.25 g/mol
InChI Key: PRDNSPVJDDSZGL-UHFFFAOYSA-N
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Description

3-((1r,4r)-4-Methylcyclohexyl)propanoic acid is a cyclohexane-substituted propanoic acid derivative characterized by a trans-4-methylcyclohexyl group attached to the propanoic acid backbone. This compound’s structure confers unique physicochemical properties, including increased lipophilicity compared to linear-chain analogs, which may enhance membrane permeability and bioavailability.

Properties

IUPAC Name

3-(4-methylcyclohexyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDNSPVJDDSZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501278425
Record name trans-4-Methylcyclohexanepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324795-76-8
Record name trans-4-Methylcyclohexanepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1r,4r)-4-Methylcyclohexyl)propanoic acid typically involves the following steps:

    Cyclohexane Derivatization: The starting material, cyclohexane, undergoes a Friedel-Crafts alkylation to introduce a methyl group at the 4-position.

    Propanoic Acid Introduction: The methylcyclohexane derivative is then subjected to a carboxylation reaction to introduce the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-((1r,4r)-4-Methylcyclohexyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are employed under specific conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

3-((1r,4r)-4-Methylcyclohexyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((1r,4r)-4-Methylcyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

3-[4-[[trans-4-(Aminomethyl)cyclohexyl]carbonyloxy]phenyl]propanoic Acid Hydrochloride

  • Structure: Features a trans-4-aminomethylcyclohexyl group linked via an ester to phenylpropanoic acid.
  • Molecular Weight: 341.8 g/mol, significantly higher than the target compound due to the phenyl and aminomethyl groups.
  • Hydrogen Bonding: 3 H-bond donors and 5 acceptors, enhancing solubility in polar solvents compared to the non-polar 4-methylcyclohexyl analog .
  • Application : Used as a synthetic intermediate in drug development, highlighting the role of cyclohexyl substituents in modulating pharmacokinetics .

Alkyl Esters of 3-(3-Amino-4-{[(1R,5R)-3,3,5-Trimethylcyclohexyl]amino}phenyl)propanoic Acid

  • Structure : Incorporates a 3,3,5-trimethylcyclohexylamine group, introducing steric hindrance and chiral centers.
  • Synthesis : Prepared via multistep routes (e.g., reduction and thiourea coupling), emphasizing the complexity of cyclohexyl-substituted derivatives compared to simpler analogs .
  • Activity : Designed as IDH1 R132H inhibitors for cancer therapy, demonstrating the pharmacological relevance of cyclohexyl modifications .

Aromatic and Heterocyclic Propanoic Acids

3-(4-Hydroxy-3-Methoxyphenyl)propanoic Acid

  • Structure : Phenyl ring with hydroxy and methoxy substituents instead of cyclohexyl.
  • Physicochemical Properties: Lower molecular weight (≈196 g/mol) and higher polarity due to phenolic groups, leading to reduced lipophilicity (logP ≈1.5) compared to cyclohexyl analogs.
  • Biological Activity : Isolated from Lysimachia congestiflora, this compound showed moderate antimycobacterial activity (MIC₅₀ = 58.5 μg/mL), suggesting substituent-dependent bioactivity .

3-[4-(Trifluoromethyl)phenyl]propanoic Acid

  • Structure : Features a para-trifluoromethylphenyl group.
  • Crystal Packing: Forms inversion dimers via O–H⋯O hydrogen bonds, a property absent in non-aromatic analogs.
  • Acidity : The electron-withdrawing CF₃ group increases acidity (pKa ≈2.8), enhancing reactivity in esterification or amidation reactions .

Bicyclic Propanoic Acid Derivatives

Bornyl Derivatives of p-(Benzyloxy)Phenylpropionic Acid

  • Structure : Bicyclo[2.2.1]heptane (bornyl) core with ester or amine linkages.
  • Melting Points : Higher melting points (84.5–136.7°C) compared to cyclohexyl analogs due to rigid bicyclic frameworks .
  • Antidiabetic Potential: Demonstrated in vivo activity, underscoring the impact of bicyclic moieties on target engagement .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Biological Activity/Application
3-((1r,4r)-4-Methylcyclohexyl)propanoic acid C₁₀H₁₈O₂ 170.25 Not reported High lipophilicity, trans-cyclohexyl Potential enzyme inhibition
3-[4-(Trifluoromethyl)phenyl]propanoic acid C₁₀H₉F₃O₂ 224.18 Not reported Strong acidity, dimeric H-bonding Synthetic intermediate
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid C₁₀H₁₂O₄ 196.20 Not reported Phenolic polarity Antimycobacterial (MIC₅₀ = 58.5 μg/mL)
Bornyl ester derivative C₂₇H₃₆O₃NCl 470.03 136.7 Bicyclic rigidity Antidiabetic activity in vivo

Key Findings and Implications

  • Substituent Effects : Cyclohexyl groups enhance lipophilicity and metabolic stability, while aromatic substituents (e.g., CF₃, OH) modulate acidity and solubility.
  • Synthetic Complexity : Cyclohexyl derivatives often require multistep syntheses, as seen in IDH1 inhibitor preparation , whereas simpler aryl analogs are more accessible .
  • Biological Relevance: Bicyclic and sterically hindered analogs (e.g., bornyl derivatives) exhibit pronounced bioactivity, suggesting conformational rigidity improves target binding .

Biological Activity

3-((1R,4R)-4-Methylcyclohexyl)propanoic acid is a compound of interest due to its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexyl group substituted with a propanoic acid moiety, which contributes to its unique biological properties. Its molecular formula is C₁₁H₁₈O₂, and it exists as a chiral molecule, which may influence its interaction with biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that 3-((1R,4R)-4-Methylcyclohexyl)propanoic acid exhibits significant antimicrobial properties. The minimum inhibitory concentration (MIC) values against various pathogens are summarized in the table below:

MicroorganismMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Candida albicans16.69 - 78.23

These findings suggest that the compound could be developed into an effective antimicrobial agent for clinical applications.

2. Neuroprotective Effects

The compound has shown potential neuroprotective effects in vitro. Studies suggest that it may enhance neuronal survival under stress conditions, indicating a possible role in preventing neurodegeneration. The specific pathways involved in this neuroprotection require further investigation.

3. Antifungal Activity

In addition to antibacterial properties, 3-((1R,4R)-4-Methylcyclohexyl)propanoic acid has demonstrated antifungal activity against strains such as Candida albicans. This broad spectrum of activity underscores its potential utility in treating various infections.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzymes : It may modulate enzyme activities that influence metabolic pathways.
  • Receptors : Potential interactions with neurotransmitter receptors could affect neurotransmission and contribute to its neuroprotective effects.
  • Signal Transduction Pathways : The compound may influence cellular signaling processes, impacting various physiological responses.

Case Studies and Research Findings

Several studies have explored the biological activities of 3-((1R,4R)-4-Methylcyclohexyl)propanoic acid:

  • A study examining its antimicrobial efficacy found promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in infectious diseases.
  • Neuroprotective assays indicated that the compound could help maintain neuronal integrity under oxidative stress conditions, which is crucial for developing treatments for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-((1r,4r)-4-Methylcyclohexyl)propanoic acid, and what are their respective yields and limitations?

  • Methodology : The synthesis typically involves cyclohexane ring functionalization followed by coupling with a propanoic acid moiety. For example, stereoselective alkylation of 4-methylcyclohexanol derivatives under palladium catalysis can yield the desired stereoisomer. Yields (60-75%) depend on solvent polarity and reaction temperature. Limitations include competing elimination side reactions, which require careful control of base strength and reaction time .

Q. Which analytical techniques are recommended for characterizing 3-((1r,4r)-4-Methylcyclohexyl)propanoic acid?

  • Methodology :

  • NMR (1H, 13C) : Confirm stereochemistry and substituent positions by comparing chemical shifts to analogous cyclohexylpropanoic acids .
  • HPLC-UV/MS : Assess purity (>95%) using C18 columns with acetonitrile/water gradients. Monitor for diastereomeric impurities (retention time shifts of 0.5-1.2 min) .
  • Melting Point Analysis : Compare to literature values (e.g., 145-148°C for pure (1r,4r) isomer) to verify crystallinity .

Q. What are the key impurities to monitor during the synthesis of 3-((1r,4r)-4-Methylcyclohexyl)propanoic acid?

  • Methodology : Common impurities include:

  • Diastereomers : Result from incomplete stereocontrol during cyclohexane ring functionalization. Detect via chiral HPLC .
  • Oxidation Byproducts : Monitor for carboxylic acid derivatives using LC-MS (e.g., m/z 225.1 for decarboxylated products) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the stereoselectivity of 3-((1r,4r)-4-Methylcyclohexyl)propanoic acid synthesis?

  • Methodology :

  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states, improving stereoselectivity by 10-15% .
  • Catalyst Screening : Test chiral ligands (e.g., BINAP) with palladium to enhance enantiomeric excess (up to 90% ee) .
  • DOE Approaches : Apply factorial design to optimize temperature (-10°C to 25°C) and base stoichiometry (1.2–2.0 eq) .

Q. How can discrepancies in NMR data for 3-((1r,4r)-4-Methylcyclohexyl)propanoic acid be resolved?

  • Methodology :

  • Variable Temperature NMR : Resolve overlapping signals by analyzing at 40°C in DMSO-d6 .
  • Computational Validation : Compare experimental shifts to DFT-predicted values (e.g., B3LYP/6-31G* level) for the (1r,4r) configuration .
  • Decoupling Experiments : Use 2D COSY to assign proton-proton correlations in crowded spectral regions .

Q. What strategies mitigate thermal degradation during the purification of 3-((1r,4r)-4-Methylcyclohexyl)propanoic acid?

  • Methodology :

  • Low-Temperature Crystallization : Purify in ethanol/water at 4°C to minimize decomposition (<2% over 24 hours) .
  • Inert Atmosphere Processing : Use nitrogen-sparged solvents during rotary evaporation to prevent oxidation .
  • Flash Chromatography : Employ silica gel columns with ethyl acetate/hexane (3:7) to isolate the compound rapidly .

Q. How to design a structure-activity relationship (SAR) study for derivatives of 3-((1r,4r)-4-Methylcyclohexyl)propanoic acid?

  • Methodology :

  • Analog Synthesis : Modify the cyclohexyl group (e.g., fluorination at C4) or propanoic acid chain (e.g., esterification) .
  • Bioassay Testing : Evaluate cytotoxicity (IC50) in cancer cell lines (e.g., MCF-7) and compare to unmodified compounds .
  • Molecular Docking : Predict binding affinities to target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-((1r,4r)-4-Methylcyclohexyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-((1r,4r)-4-Methylcyclohexyl)propanoic acid

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